molecular formula C20H21N5S B5000944 N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5000944
M. Wt: 363.5 g/mol
InChI Key: ZWSOBVYOJCVQKE-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of benzimidazole and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting benzimidazole derivatives with appropriate alkylating agents to introduce the ethyl group.

    Cyclization Reactions: Forming the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine ring system through cyclization reactions involving thiophene and pyrimidine precursors.

    Amidation: Coupling the intermediate products with amine groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used in studies to explore its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core structure and exhibit similar biological activities.

    Thieno[2,3-d]pyrimidine Derivatives: Compounds like dasatinib and lapatinib contain the thieno[2,3-d]pyrimidine moiety and are known for their therapeutic potential.

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of benzimidazole and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine structures. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5S/c1-12-6-7-13-16(10-12)26-20-18(13)19(22-11-23-20)21-9-8-17-24-14-4-2-3-5-15(14)25-17/h2-5,11-12H,6-10H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSOBVYOJCVQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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